molecular formula C18H17FN4O3S B2882215 6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034533-11-2

6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2882215
CAS RN: 2034533-11-2
M. Wt: 388.42
InChI Key: CSEGKLHGWWYWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition in Humans

Research focusing on related compounds, such as orexin receptor antagonists, highlights the importance of understanding metabolism and disposition in humans. For instance, a study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provides insights into its metabolism, showing significant fecal excretion and the identification of principal circulating metabolites in plasma (Renzulli et al., 2011). This research underscores the complexity of drug metabolism pathways, which could similarly apply to the compound , emphasizing the need for thorough pharmacokinetic studies.

Toxicological Studies

The toxicological impact of related compounds is another area of significant research interest. For example, studies on heterocyclic amines (HAs) formed during the cooking of meat have shown genotoxic effects in various test systems, underscoring the potential health risks associated with exposure to such compounds (Turteltaub et al., 1999). These findings highlight the importance of assessing the toxicological profiles of similar fluoroquinolone compounds to understand their safety for human exposure.

Environmental Impact and Detection

The environmental persistence and detection of fluoroquinolones and related compounds are critical for assessing their environmental impact. Advanced analytical methods, such as liquid chromatography/tandem mass spectrometry (LC/MS/MS), have been utilized for detecting and quantifying such compounds in biological and environmental samples (Kusano et al., 2018). This research is crucial for monitoring the presence of potentially harmful compounds in the environment and understanding their ecological effects.

Potential Therapeutic Uses

The investigation into the therapeutic applications of fluoroquinolones and related compounds has been a significant area of research. For instance, studies on ketanserin, a serotonin S2-receptor antagonist, have explored its pharmacokinetics, including absorption, metabolism, and excretion, after oral administration (Meuldermans et al., 1988). These studies provide a foundation for understanding how similar compounds might be developed and optimized for therapeutic uses, particularly in addressing conditions related to their pharmacological targets.

properties

IUPAC Name

6-fluoro-3-[1-(2-methyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-10-20-15(9-27-10)17(25)22-6-4-12(5-7-22)23-16(24)13-8-11(19)2-3-14(13)21-18(23)26/h2-3,8-9,12H,4-7H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEGKLHGWWYWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

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